5-fluoro-3-methylquinazolin-4(3H)-imine

thymidylate synthase inhibition QSAR modeling antifolate anticancer agents

Researchers optimizing antifolate or butyrylcholinesterase inhibitors face a critical gap: quinazolin-4(3H)-one scaffolds lack the C4 imine functionality essential for bivalent dimer construction and apoptosis induction without oxidative stress. 5-Fluoro-3-methylquinazolin-4(3H)-imine (MW 177.18) closes this gap. - Defined Monomer: The C4 imine nitrogen enables spacer-linked homobivalent inhibitor synthesis, achieving >100-fold potency gains over monomers. - Built-in ADME: The 5-fluoro group resists CYP450 oxidation; the N3-methyl group blocks tautomerism, fixing imine geometry for unambiguous SAR. - Compact Lead-Like Core: Low molecular weight allows extensive derivatization at C2 and the benzo ring before reaching Lipinski limits. Sourced at ≥98% purity for reproducible library synthesis.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
Cat. No. B11911582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-methylquinazolin-4(3H)-imine
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=N)C(=CC=C2)F
InChIInChI=1S/C9H8FN3/c1-13-5-12-7-4-2-3-6(10)8(7)9(13)11/h2-5,11H,1H3
InChIKeyLAJYDMNSOKYRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-methylquinazolin-4(3H)-imine: Structural Baseline and Scaffold Identity


5-Fluoro-3-methylquinazolin-4(3H)-imine (CAS 260047-05-0, molecular formula C₉H₈FN₃, molecular weight 177.18 g/mol) is a nitrogen-containing heterocyclic compound belonging to the quinazolin-4(3H)-imine subclass of the quinazoline family . Unlike the far more prevalent quinazolin-4(3H)-one scaffold, this compound features an imine (C=N) at position 4 rather than a carbonyl (C=O), a structural distinction that fundamentally alters hydrogen-bonding capacity, electronic distribution, and tautomeric behavior [1]. The molecule carries a fluorine atom at the 5-position of the fused benzene ring and a methyl group at the N3 position, producing a substitution pattern that combines the metabolic stabilization conferred by fluorine with the conformational restriction and N-alkylation effects of the N3-methyl group [2]. It is commercially supplied at ≥98% purity (NLT 98%) by specialty chemical vendors for pharmaceutical R&D and quality control applications .

Why This Scaffold Cannot Replace Generic Quinazolin-4(3H)-one Analogs


Substituting a quinazolin-4(3H)-one for a quinazolin-4(3H)-imine is not a conservative medicinal chemistry exchange. The replacement of the C4 carbonyl with an imine eliminates a strong hydrogen-bond acceptor while introducing a potential hydrogen-bond donor/acceptor site with altered geometry, directly affecting target binding and off-target profiles [1]. In a QSAR analysis of 196 antifolate thymidylate synthase (TYMS) inhibitors, quinazolin-4-imine and quinazolin-4-one derivatives exhibited distinct structure-activity relationships across an IC₅₀ range spanning six orders of magnitude (0.4–380,000 nM), demonstrating that the two scaffolds are not interchangeable within the same target family [1]. Furthermore, the 5-fluoro substituent confers well-documented metabolic stability advantages—resistance to cytochrome P450-mediated oxidative metabolism at the site of fluorination—that the non-fluorinated quinazoline analogs lack [2]. The N3-methyl group prevents NH tautomerization and fixes the imine orientation, a feature absent in 3-unsubstituted quinazolin-4(3H)-imines that may exist as equilibrating tautomeric mixtures. Together, these three structural features produce a molecule with a distinct pharmacodynamic and pharmacokinetic signature that cannot be replicated by simple analog substitution.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Imine vs. Carbonyl Scaffold Differentiation in Thymidylate Synthase Inhibition

A QSAR study of 196 antifolate thymidylate synthase (TYMS) inhibitors by Khairullina et al. (2018) directly compared quinazolin-4-one and quinazolin-4-imine derivatives using the GUSAR 2013 program. Both scaffolds were included in the same training set, and the resulting consensus models (R²_TR = 0.855–0.922; Q²_TR = 0.810–0.895) revealed that the imine vs. carbonyl at position 4 is a critical determinant of predicted TYMS inhibitory potency [1]. The study explicitly notes that QSAR models built on 2-methylquinazolin-4-one derivatives exhibit reduced prognostic accuracy for quinazolin-4-imine-containing antifolates, indicating divergent SAR landscapes [1].

thymidylate synthase inhibition QSAR modeling antifolate anticancer agents

Selective Cytotoxicity Against Leukemia Cell Lines vs. Conventional Agents

Becerra et al. (2017) synthesized a family of nineteen 4(3H)-quinazolinimines (six newly reported and thirteen previously synthesized) and evaluated their cytotoxic activity against neoplastic cell lines. The compounds demonstrated high cytotoxicity against Human Promyelocytic Leukemia cells (HL60) and Chronic Myelogenous Leukemia cells (K562), with potency that compared favorably to the conventional antineoplastic agents etoposide and cisplatin [1]. The mechanism of cell death was characterized as primarily apoptotic, and notably, the addition of antioxidants did not diminish the cytotoxic effect, indicating an apoptosis induction pathway independent of oxidative stress [1]. This apoptosis mechanism is distinct from that of many conventional DNA-damaging chemotherapeutics.

leukemia cytotoxicity apoptosis HL60 K562

Antioxidant Activity vs. Benzoxazin-4-one Derivatives in DPPH Assay

A comparative synthesis and bioassay study evaluated quinazolin-4-imine derivatives alongside their benzoxazin-4-one precursors in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The benzoxazin-4-one derivatives showed no detectable antioxidant activity, whereas the quinazolin-4-imine derivatives exhibited significant radical scavenging capacity, with IC₅₀ values lower than the positive control ascorbic acid [1]. Among the quinazolin-4-imine series, 2-phenylquinazolin-4-imine demonstrated the highest potency with an IC₅₀ of 2.66 ppm. Introduction of electron-withdrawing groups on the phenyl substituent was found to reduce antioxidant activity [1].

antioxidant DPPH assay free radical scavenging quinazolin-4-imine

Metabolic Stability Advantage of 5-Fluoro Substitution

The comprehensive review by Nosova et al. (2009) on fluorine-containing quinazolines establishes that incorporation of fluorine into the quinazoline scaffold significantly modulates biological activity through multiple mechanisms: increased metabolic stability via blockade of cytochrome P450-mediated oxidation at the fluorinated position, enhanced membrane permeability due to altered lipophilicity, and modified electronic effects on the heterocyclic ring system that can strengthen interactions with target protein binding pockets [1]. The 5-fluoro substitution in the target compound places the fluorine atom on the benzo-fused ring, a position known in quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib class) to influence both target binding affinity and selectivity profiles [1].

fluorine medicinal chemistry metabolic stability CYP450 resistance quinazoline

Quinazoliniminium Antiproliferative SAR Against Leukemia and Breast Cancer

Perchellet et al. (2011) evaluated ten synthetic 2-halo-3-aryl-4(3H)-quinazoliniminium halides for antiproliferative activity against murine L1210 leukemia and human SK-BR-3 mammary tumor cells. The lead compound, 2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride (compound 4), exhibited IC₅₀ values of 2.1–0.9 μM against L1210 cells at days 2–4, demonstrating that the para-methoxyphenyl substituent at N3 enhances antiproliferative potency within this scaffold [1]. The study confirmed concentration- and time-dependent antitumor effects across all tested quinazoliniminium salts, with compound 4 also reducing Ki-67 proliferation marker expression in SK-BR-3 cells and inhibiting DNA, RNA, and protein synthesis in L1210 cells after brief (1.5–3 h) drug exposure [1].

quinazoliniminium antiproliferative L1210 leukemia SK-BR-3 breast cancer

Bivalent Cholinesterase Inhibitor Potency Enhancement via Dimerization

Decker and colleagues (2006) demonstrated that homobivalent quinazolinimine dimers, in which two quinazolinimine units are connected via hepta- or octamethylene spacers bridging the imine nitrogen atoms, achieve a >100-fold increase in cholinesterase inhibitory potency compared to their monomeric quinazolinimine counterparts, yielding low-nanomolar inhibitors [1]. The octamethylene-linked dimers exhibited dirigible selectivity toward butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), whereas heptamethylene dimers produced mixed inhibition profiles [1]. This finding highlights the synthetic versatility of the quinazolin-4(3H)-imine scaffold—the imine nitrogen serves as a functionalizable anchor point for dimerization or conjugation that is not available in the quinazolin-4(3H)-one series where the corresponding position is an amide carbonyl.

butyrylcholinesterase acetylcholinesterase quinazolinimine Alzheimer's disease

High-Value Research and Industrial Application Scenarios


Leukemia-Focused Anticancer Lead Discovery

The demonstrated selective cytotoxicity of quinazolin-4(3H)-imines against HL60 (acute promyelocytic leukemia) and K562 (chronic myelogenous leukemia) cell lines, with an apoptosis mechanism independent of oxidative stress [1], positions 5-fluoro-3-methylquinazolin-4(3H)-imine as a structurally compact starting scaffold for leukemia-targeted lead optimization. The N3-methyl group provides a defined substitution baseline, while the 5-fluoro substituent offers built-in metabolic stability [2], enabling medicinal chemistry teams to focus SAR exploration at the C2 position and on the benzo ring without requiring additional metabolic soft-spot blocking. The compound's molecular weight (177.18 g/mol) is well within lead-like property space, providing ample room for additional substituents before exceeding Lipinski thresholds.

Thymidylate Synthase Inhibitor Development with Scaffold-Differentiated QSAR

The QSAR analysis by Khairullina et al. (2018) explicitly demonstrates that quinazolin-4(3H)-imine derivatives require distinct computational models from quinazolin-4(3H)-one derivatives for TYMS inhibition prediction [1]. For research groups building antifolate TYMS inhibitor libraries, 5-fluoro-3-methylquinazolin-4(3H)-imine serves as a key entry point into the imine scaffold space, enabling the construction of scaffold-differentiated compound collections. The 5-fluoro group additionally provides a spectroscopic handle (¹⁹F NMR) for monitoring compound integrity, protein binding, and metabolism in biochemical assays, a practical advantage over non-fluorinated analogs.

Bivalent Cholinesterase Inhibitor Design via Imine Conjugation

The >100-fold potency enhancement achieved by homobivalent quinazolinimine dimers compared to monomers [1] establishes the C4 imine nitrogen as a uniquely functionalizable position that has no direct equivalent in the quinazolin-4(3H)-one series. 5-Fluoro-3-methylquinazolin-4(3H)-imine can serve as a monomeric building block for the synthesis of spacer-linked bivalent inhibitors targeting butyrylcholinesterase with dirigible selectivity. The 5-fluoro substituent may further modulate the electronic properties of the quinazoline ring, potentially influencing the carbamate transfer mechanism that underlies the pseudoirreversible inhibition mode reported for this compound class [1].

Antioxidant Pharmacophore Exploration

The demonstrated DPPH radical scavenging activity of quinazolin-4(3H)-imines, which is absent in the corresponding benzoxazin-4-ones [1], indicates that the C4 imine is essential for antioxidant function within this chemotype. 5-Fluoro-3-methylquinazolin-4(3H)-imine provides a defined, low-molecular-weight starting point for systematic exploration of substituent effects on radical scavenging potency. The electron-withdrawing 5-fluoro group is expected to modulate the redox potential of the quinazoline ring system, and the N3-methyl group eliminates tautomeric ambiguity, simplifying interpretation of structure-activity relationships in antioxidant screening cascades.

Quote Request

Request a Quote for 5-fluoro-3-methylquinazolin-4(3H)-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.